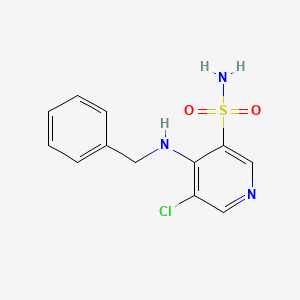
Malondialdehyde tetrabutylammonium salt, analytical standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malondialdehyde tetrabutylammonium salt, analytical standard, is a chemical compound with the molecular formula OCHCH=CHO[N(CH2CH2CH2CH3)4]. . This compound is widely used in various scientific research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malondialdehyde tetrabutylammonium salt can be synthesized through the reaction of malondialdehyde with tetrabutylammonium hydroxide. The reaction typically involves mixing malondialdehyde with tetrabutylammonium hydroxide in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of malondialdehyde tetrabutylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can yield different aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Malondialdehyde tetrabutylammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a standard for analytical methods and in the synthesis of various organic compounds.
Biology: It is used to study lipid peroxidation and oxidative stress in biological systems.
Medicine: It is used in research related to oxidative stress and its role in various diseases.
Industry: It is used in the production of various chemicals and as a reagent in different industrial processes.
Mecanismo De Acción
Malondialdehyde tetrabutylammonium salt exerts its effects through its ability to form covalent bonds with DNA and other biomolecules. This alkylating property allows it to interact with various molecular targets and pathways, leading to changes in the structure and function of these molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Malondialdehyde potassium salt enolate
- 1,1,3,3-Tetraethoxypropane
- Malondialdehyde bis(dimethyl acetal)
- 2-Thiobarbituric acid
- 1,1,3,3-Tetramethoxypropane
Uniqueness
Malondialdehyde tetrabutylammonium salt is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research. Its ability to form stable enolate complexes and its high reactivity with various biomolecules set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H40NO2+ |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(E)-3-hydroxyprop-2-enal;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/b;2-1+ |
Clave InChI |
GFXLQCGVBUWBHF-WLHGVMLRSA-N |
SMILES isomérico |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/O)\C=O |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.C(=CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)
![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B11819468.png)


![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)-(9CI)](/img/structure/B11819481.png)
![N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B11819486.png)

![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)




